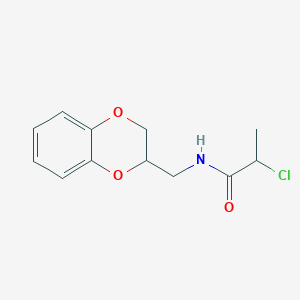

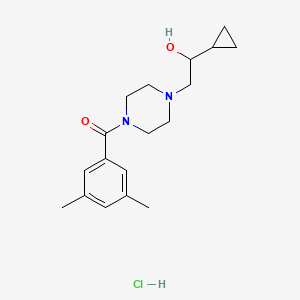

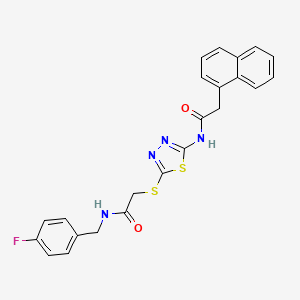

N-cyclopentylthiomorpholine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for “N-cyclopentylthiomorpholine-4-carboxamide” are not available, general methods for synthesizing carboxamides involve the reaction of carboxylic acids with amines . For instance, an efficient operationally simple and convenient green synthesis method has been reported for a series of novel spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives .Aplicaciones Científicas De Investigación

Gold-Catalyzed Cycloisomerization

Researchers have explored the gold-catalyzed cycloisomerization of N-propargylindole-2-carboxamides, leading to the synthesis of beta-carbolinones. This process is significant for developing lavendamycin analogues, highlighting carboxamides' role in synthesizing complex molecules with potential therapeutic applications (England & Padwa, 2008).

Antitumor Agents

A study on 2-phenylbenzimidazole-4-carboxamides revealed these compounds as "minimal" DNA-intercalating agents showing antitumor activity. Their distinct mechanism suggests potential in developing new cancer treatments, emphasizing carboxamides' therapeutic significance (Denny, Rewcastle, & Baguley, 1990).

Palladium(II) Pincer Complexes

Palladium(II) pincer complexes based on picolinylamides functionalized with amino acids have demonstrated cytotoxic effects against various human cancer cell lines. The study underscores the critical role of sulfide donor groups in enhancing cytotoxic activity, indicating carboxamides' utility in designing cancer therapies (Churusova et al., 2017).

Corrosion Inhibition

Research on morpholine and piperazine-based carboxamide derivatives as corrosion inhibitors for mild steel in HCl medium provides insights into carboxamides' practical applications beyond pharmaceuticals. The study highlights their effectiveness in protecting metal surfaces, suggesting industrial and engineering applications (Nnaji et al., 2017).

Mecanismo De Acción

Target of Action

Carboxamide derivatives have been studied extensively and are known to exhibit inhibitory properties against various enzymes . These enzymes play crucial roles in numerous biological processes, and their inhibition can lead to significant changes in cellular functions.

Mode of Action

Carboxamide derivatives are known to form hydrogen bonds with various enzymes and proteins, which can inhibit their activity . This interaction can lead to changes in the normal functioning of these targets, potentially leading to the desired therapeutic effects.

Biochemical Pathways

Carboxamide derivatives have been associated with the disruption of various biochemical pathways . The disruption of these pathways can lead to downstream effects that contribute to the compound’s overall action.

Pharmacokinetics

The study of similar compounds suggests that these properties can significantly impact the bioavailability of the compound .

Result of Action

Carboxamide derivatives have been associated with various cellular effects, including the inhibition of cell growth and proliferation .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .

Propiedades

IUPAC Name |

N-cyclopentylthiomorpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2OS/c13-10(11-9-3-1-2-4-9)12-5-7-14-8-6-12/h9H,1-8H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYJJBAZNHETHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)N2CCSCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentylthiomorpholine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2454276.png)

![1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2-dimethyl-1-propanone](/img/structure/B2454282.png)

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-[(5E)-5-[3-[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-4-oxobutyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2454286.png)

![1-(pyridin-4-ylmethyl)-4-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2454289.png)

![4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2454292.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide](/img/structure/B2454295.png)